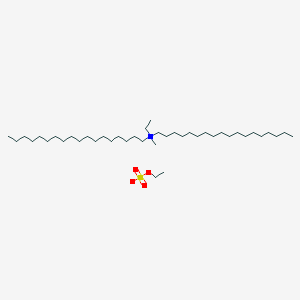
Jaune acide 49, C.I.
Vue d'ensemble
Description
C.I. Acid Yellow 49 is an organic synthetic dye known for its brilliant yellow color. It is primarily used in the textile industry for dyeing wool, silk, polyamide fibers, and wool-blended fabrics. The dye is characterized by its good tinting strength and low moisture content. It is soluble in water and alcohol but insoluble in organic solvents like ketones and ethers .
Applications De Recherche Scientifique
C.I. Acid Yellow 49 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of dye adsorption on various substrates.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Mécanisme D'action
Target of Action
C.I. Acid Yellow 49 is an acidic yellow dye . Its primary target is bentonite, a type of clay consisting mostly of montmorillonite . Bentonite has a strong affinity for many types of molecules, making it an excellent adsorbent .
Mode of Action
The interaction between C.I. Acid Yellow 49 and bentonite is primarily through adsorption . Adsorption is a process where atoms, ions, or molecules from a substance (it could be gas, liquid, or dissolved solid) adhere to a surface of the adsorbent. In this case, the dye molecules adhere to the surface of the bentonite .
Biochemical Pathways
The biochemical pathways involved in the action of C.I. Acid Yellow 49 are primarily related to adsorption. The dye molecules interact with the bentonite surface, leading to a reduction in the concentration of the dye in the solution .
Result of Action
The primary result of the action of C.I. Acid Yellow 49 is the coloration of materials. When the dye is adsorbed onto bentonite, it imparts a yellow color . This property is utilized in various industries for coloring purposes .
Action Environment
The action of C.I. Acid Yellow 49 can be influenced by various environmental factors. For instance, the pH of the solution can affect the degree of ionization of the dye, which can in turn influence its adsorption onto bentonite . Additionally, temperature may also play a role, as it can influence the kinetics of the adsorption process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: C.I. Acid Yellow 49 is synthesized through a diazotization reaction of 4-amino-2,5-dichlorobenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-amine . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the synthesis of C.I. Acid Yellow 49 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is isolated through filtration, washing, and drying to obtain the dye in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: C.I. Acid Yellow 49 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its azo bond.
Reduction: Reduction of the azo bond can occur in the presence of reducing agents, resulting in the formation of aromatic amines.
Substitution: The dye can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as 4-amino-2,5-dichlorobenzenesulfonic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Substitution: Substituted derivatives of the original dye.
Comparaison Avec Des Composés Similaires
- C.I. Acid Yellow 42
- C.I. Acid Red 151
- C.I. Acid Blue 138
- C.I. Acid Red 138
Comparison: C.I. Acid Yellow 49 is unique due to its specific molecular structure, which imparts a brilliant yellow color and excellent dyeing properties. Compared to similar compounds, it offers better solubility in water and alcohol, making it more versatile for various applications. Additionally, its stability under different pH conditions and resistance to fading make it a preferred choice in the textile industry .
Propriétés
IUPAC Name |
4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBDWZOQBMLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065289 | |
| Record name | C.I. Acid Yellow 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12239-15-5 | |
| Record name | 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12239-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acid Yellow 49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012239155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Yellow 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the concentration of C.I. Acid Yellow 49 in the dyebath affect its sorption onto nylon fabric?
A: The research paper "A Dimensionless Model for the Equilibrium Sorption of Mixtures of Acid Dyes by Polyamides from Finite Dyebaths" [] investigates the sorption behavior of C.I. Acid Yellow 49, alongside C.I. Acid Blue 25, on nylon 66 fabric. A key finding is that the dimensionless sorption parameters of both dyes exhibit a linear dependence on their initial concentrations in the dyebath []. This means that increasing the initial concentration of C.I. Acid Yellow 49 in the dyebath will lead to a proportionally higher amount of the dye being adsorbed onto the nylon fabric, at least within the concentration ranges studied.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)




